10-Octadecenoic acid, 12-oxo-
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Overview
Description
(Z)-12-Oxo-10-octadecenoic acid is a fatty acid derivative with a unique structure characterized by a double bond and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-12-Oxo-10-octadecenoic acid typically involves the oxidation of oleic acid. One common method is the use of potassium permanganate (KMnO4) in an alkaline medium, which selectively oxidizes the double bond to form the keto group. Another method involves the use of ozone (O3) followed by reductive workup with zinc (Zn) in acetic acid (CH3COOH) to achieve the desired product.
Industrial Production Methods
Industrial production of (Z)-12-Oxo-10-octadecenoic acid often employs catalytic oxidation processes. These processes utilize metal catalysts such as palladium (Pd) or platinum (Pt) to facilitate the oxidation of oleic acid under controlled conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-12-Oxo-10-octadecenoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can produce the corresponding alcohol.
Substitution: The keto group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: Various substituted fatty acids depending on the nucleophile used.
Scientific Research Applications
(Z)-12-Oxo-10-octadecenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mechanism of Action
The mechanism of action of (Z)-12-Oxo-10-octadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism. It also influences cellular signaling pathways, leading to various physiological effects such as anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the keto group.
Linoleic Acid: A polyunsaturated fatty acid with two double bonds.
Stearic Acid: A saturated fatty acid with no double bonds or keto groups.
Uniqueness
(Z)-12-Oxo-10-octadecenoic acid is unique due to the presence of both a double bond and a keto group, which confer distinct chemical reactivity and biological activity compared to other fatty acids. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
69727-30-6 |
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Molecular Formula |
C18H32O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(Z)-12-oxooctadec-10-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h12,15H,2-11,13-14,16H2,1H3,(H,20,21)/b15-12- |
InChI Key |
HOGGRKZIIRPLLG-QINSGFPZSA-N |
Isomeric SMILES |
CCCCCCC(=O)/C=C\CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCC(=O)C=CCCCCCCCCC(=O)O |
Origin of Product |
United States |
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